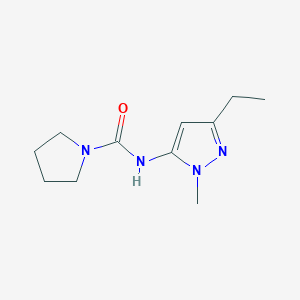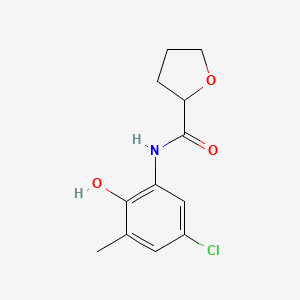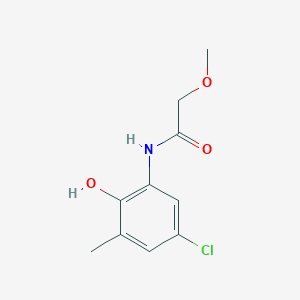
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, also known as EMPC, is a small molecule that has gained interest in the scientific community due to its potential therapeutic applications. EMPC is a pyrazole-pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the degradation of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB, the inhibition of AChE, and the modulation of oxidative stress and apoptosis. This compound has also been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has several advantages for lab experiments, including its small size, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide, including the optimization of its synthesis and formulation, the elucidation of its mechanism of action, and the evaluation of its efficacy and safety in preclinical and clinical studies. Other future directions include the exploration of its potential applications in other diseases, such as cardiovascular and metabolic disorders, and the development of this compound-based drug delivery systems.
Méthodes De Synthèse
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide can be synthesized using various methods, including a one-pot synthesis and a two-step synthesis. In the one-pot synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a coupling agent, such as EDCI, to form this compound. In the two-step synthesis, 5-ethyl-2-methylpyrazole-3-carboxylic acid is first converted to the corresponding acid chloride, which is then reacted with N-Boc-pyrrolidine-1-carboxamide in the presence of a base, such as triethylamine, to form this compound.
Applications De Recherche Scientifique
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of arthritis and colitis. This compound has also been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-(5-ethyl-2-methylpyrazol-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-3-9-8-10(14(2)13-9)12-11(16)15-6-4-5-7-15/h8H,3-7H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSZUOSCBNQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)NC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)
![N-[1-[1-(3-fluorophenyl)cyclobutanecarbonyl]pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7594254.png)
![N-[2-[(2-tert-butyloxan-3-yl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7594259.png)

![Ethyl 5-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B7594271.png)
![2-(3-Hydroxyphenyl)-1-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7594277.png)

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)